molecular formula C15H15N5O2 B11835335 N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide CAS No. 88420-66-0

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide

Cat. No.: B11835335
CAS No.: 88420-66-0
M. Wt: 297.31 g/mol
InChI Key: UTYFJQYVZXTJFH-UHFFFAOYSA-N
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Description

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. The purine structure is significant in many biological processes, making this compound of interest in scientific research.

Preparation Methods

The synthesis of N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide involves several steps. One common synthetic route includes the reaction of 9-ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a drug candidate.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(9-Ethyl-7-methyl-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide can be compared with other purine derivatives, such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A well-known stimulant that is also a purine derivative.

What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.

Properties

CAS No.

88420-66-0

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(9-ethyl-7-methyl-8-oxopurin-6-yl)benzamide

InChI

InChI=1S/C15H15N5O2/c1-3-20-13-11(19(2)15(20)22)12(16-9-17-13)18-14(21)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,16,17,18,21)

InChI Key

UTYFJQYVZXTJFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N(C1=O)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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